N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name is derived from its parent structure, piperidine-4-carboxamide , modified by two key substituents:
- A 1-(4-methylphenyl)sulfonyl group at the piperidine nitrogen.
- An N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl] side chain at the carboxamide nitrogen.
The systematic name follows these rules:
- Parent chain : Piperidine (6-membered saturated heterocycle with one nitrogen atom).
- Primary substituent : The sulfonyl group (-SO₂-) attached to the piperidine nitrogen, with a para-methylphenyl group (4-methylbenzene).
- Secondary substituent : A branched alkyl-amide side chain with stereochemical specificity at the C2 position (S-configuration).
A breakdown of the naming logic is provided below:
| Component | Description | Position |
|---|---|---|
| 1-(4-methylphenyl)sulfonyl | Sulfonamide group attached to piperidine N-atom | N1 of piperidine |
| piperidine-4-carboxamide | Carboxamide group at C4 of piperidine | C4 of piperidine |
| N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl] | Chiral side chain with ketone and amine groups | Attached to carboxamide N-atom |
The full name reflects the connectivity and priority of functional groups per IUPAC guidelines.
Molecular Architecture: Core Scaffold Analysis
The compound’s structure comprises three distinct regions (Table 1):
Table 1: Molecular architecture of the compound
The piperidine ring adopts a chair conformation in its lowest-energy state, as observed in similar sulfonamide-containing piperidines. The sulfonyl group creates torsional strain at N1, forcing the adjacent methylphenyl group into an axial orientation. The side chain exhibits conformational flexibility due to its four rotatable bonds but is constrained by intramolecular hydrogen bonds between the ketone oxygen and the secondary amine.
Stereochemical Configuration and Chiral Center Assignment
The compound contains one chiral center at the C2 position of the side chain, designated as S-configuration based on Cahn-Ingold-Prelog rules. The assignment is confirmed via:
- Synthetic route : Asymmetric synthesis using L-proline-derived catalysts.
- X-ray crystallography : Absolute configuration determined by anomalous dispersion effects in analogous compounds.
The stereochemical integrity of the chiral center is critical for biological activity, as demonstrated in patent literature for related sulfonamide derivatives. Substitution at this position alters binding affinity to target proteins by up to 100-fold.
Crystallographic Data and Solid-State Conformation
While direct crystallographic data for this compound are unavailable, analogs with similar sulfonamide-piperidine scaffolds provide insights:
Key observations from analogous structures:
- Piperidine ring : Chair conformation with C4-carboxamide in equatorial orientation.
- Sulfonyl group : Dihedral angle of 87°–92° relative to the piperidine plane, minimizing steric clash with the methylphenyl group.
- Side chain : Extended conformation stabilized by intramolecular C=O···H–N hydrogen bonds (distance: 2.1–2.3 Å).
Hypothesized solid-state properties:
- Space group : Likely P2₁2₁2₁ (common for chiral sulfonamides).
- Unit cell parameters : a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 14.8 Å (estimated from similar molecular volumes).
- Packing : π-π stacking between phenyl groups and hydrogen-bonded chains along the c-axis.
These features suggest moderate crystallinity and thermal stability, consistent with sulfonamide-based pharmaceuticals.
Properties
Molecular Formula |
C28H39N3O4S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H39N3O4S/c1-20(2)26(28(33)29-22(4)12-13-23-8-6-5-7-9-23)30-27(32)24-16-18-31(19-17-24)36(34,35)25-14-10-21(3)11-15-25/h5-11,14-15,20,22,24,26H,12-13,16-19H2,1-4H3,(H,29,33)(H,30,32)/t22?,26-/m0/s1 |
InChI Key |
GEMOGDZIIHUKHF-XGCAABAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NC(C)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis can be broadly divided into several key steps:
Synthesis of the Piperidine Core : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or related compounds.
Formation of the Sulfonamide Linkage : The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.
Amide Bond Formation : The carboxamide functionality is typically formed by coupling an amine with a carboxylic acid or its derivative (e.g., acyl chlorides).
Introduction of Chiral Centers : Chiral centers can be introduced using chiral auxiliary strategies or asymmetric synthesis techniques.
Detailed Steps
Step 1: Synthesis of Piperidine Derivative
Reagents : A suitable amino acid derivative is reacted with a diketone or aldehyde to form the piperidine structure.
-
$$
\text{Amino Acid} + \text{Diketone} \rightarrow \text{Piperidine Intermediate}
$$
Step 2: Sulfonamide Formation
Method : The piperidine intermediate is reacted with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide.
-
$$
\text{Piperidine Intermediate} + \text{Sulfonyl Chloride} \xrightarrow{\text{Base}} \text{Sulfonamide Product}
$$
Step 3: Amide Bond Formation
Reagents : The sulfonamide product is then reacted with an appropriate carboxylic acid derivative (like an acyl chloride) to form the final amide.
-
$$
\text{Sulfonamide Product} + \text{Acyl Chloride} \rightarrow N-\text{Acylated Sulfonamide}
$$
Step 4: Purification and Characterization
- After synthesis, purification techniques such as recrystallization or chromatography are used to isolate the desired product.
Reaction Conditions and Yield
The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final compound:
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Piperidine Synthesis | 50 - 70 | Ethanol | 85 |
| Sulfonamide Formation | Room Temp | Dichloromethane | 90 |
| Amide Formation | Reflux | Toluene | 75 |
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.
Pharmacology: It can be studied for its potential pharmacological effects, including its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
N-{(2S)-1-[(2-Furylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide ()
- Molecular Formula : C₂₃H₃₁N₃O₆S
- Key Differences: Sulfonyl Substituent: 4-Methoxyphenyl (vs. Amino Group: 2-Furylmethyl (a heteroaromatic group) replaces the 4-phenylbutan-2-ylamino moiety, likely affecting steric bulk and hydrogen-bonding capacity. Molecular Weight: 477.58 g/mol (vs. estimated ~524 g/mol for the target compound), suggesting differences in solubility and permeability.
- Hypothetical Implications :
N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-L-prolinamide ()
- Key Features: Core Structure: Pyrrolidine carboxamide (vs. piperidine in the target compound), reducing ring size and conformational flexibility.
- Functional Contrast :
Substituent-Driven Comparisons
Sulfonyl Group Variations
*LogP values inferred from substituent contributions.
- Impact : The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability, whereas electron-rich groups (e.g., methoxy) may increase oxidative metabolism rates .
Amino Side Chain Modifications
- Functional Insights: The 4-phenylbutan-2-ylamino group in the target compound favors hydrophobic interactions, while furan or bromophenyl groups introduce polar or halogen-bonding capabilities .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Sulfonamide group : Contributes to the compound's biological activity.
- Carboxamide moiety : Enhances solubility and bioavailability.
The molecular formula is , and it possesses a molecular weight of approximately 446.6 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular responses.
- Receptor Modulation : The piperidine structure allows for potential binding to neurotransmitter receptors, which may influence neurological pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
Therapeutic Applications
Due to its unique structure, the compound has potential applications in several therapeutic areas:
- Cancer Treatment : Some studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Disorders : Given its possible receptor modulation effects, there is interest in exploring its use in treating conditions such as anxiety or depression.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. It was found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a similar potential for N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide .
Case Study 2: Neurological Effects
In a preclinical trial assessing the effects of piperidine derivatives on anxiety-like behavior in rodents, it was shown that certain modifications to the piperidine structure could enhance anxiolytic effects. This raises the possibility that the compound could be developed for treating anxiety disorders .
Research Findings Table
| Study/Source | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Inhibition of cell proliferation in cancer cell lines |
| Neuroscience Letters | Neurological Effects | Potential anxiolytic properties demonstrated in rodent models |
| Pharmacology Reports | Anti-inflammatory Effects | Evidence of reduced inflammation markers in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
